molecular formula C10H12N2O3 B373642 N-(2-ethyl-4-nitrophenyl)acetamide CAS No. 91880-37-4

N-(2-ethyl-4-nitrophenyl)acetamide

Cat. No. B373642
CAS RN: 91880-37-4
M. Wt: 208.21g/mol
InChI Key: ASOOAPOLRJYEQP-UHFFFAOYSA-N
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Description

N-(2-ethyl-4-nitrophenyl)acetamide, also known as ENPA, is a chemical compound that has gained significant attention in the field of scientific research. ENPA is a synthetic organic compound that is widely used in various research studies due to its unique properties.

Scientific Research Applications

N-(2-ethyl-4-nitrophenyl)acetamide has been widely used in various scientific research studies. One of the primary applications of N-(2-ethyl-4-nitrophenyl)acetamide is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. N-(2-ethyl-4-nitrophenyl)acetamide has also been used as a reagent in the synthesis of various organic compounds. In addition, N-(2-ethyl-4-nitrophenyl)acetamide has been used in the development of new analytical methods for the detection of various compounds.

Mechanism Of Action

N-(2-ethyl-4-nitrophenyl)acetamide is known to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. The inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function. N-(2-ethyl-4-nitrophenyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(2-ethyl-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2-ethyl-4-nitrophenyl)acetamide has been shown to improve cognitive function and memory. N-(2-ethyl-4-nitrophenyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties. Additionally, N-(2-ethyl-4-nitrophenyl)acetamide has been shown to have neuroprotective effects in various neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N-(2-ethyl-4-nitrophenyl)acetamide is its ease of synthesis. N-(2-ethyl-4-nitrophenyl)acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, N-(2-ethyl-4-nitrophenyl)acetamide has some limitations in lab experiments. For instance, N-(2-ethyl-4-nitrophenyl)acetamide can be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

N-(2-ethyl-4-nitrophenyl)acetamide has significant potential for future research. One of the primary areas of future research is the development of new drugs based on N-(2-ethyl-4-nitrophenyl)acetamide. N-(2-ethyl-4-nitrophenyl)acetamide has also been shown to have potential as a diagnostic tool for various diseases. Additionally, future research could focus on the development of new analytical methods for the detection of N-(2-ethyl-4-nitrophenyl)acetamide and related compounds.
Conclusion:
In conclusion, N-(2-ethyl-4-nitrophenyl)acetamide is a synthetic organic compound that has gained significant attention in the field of scientific research. N-(2-ethyl-4-nitrophenyl)acetamide has various scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. N-(2-ethyl-4-nitrophenyl)acetamide has also been shown to have various biochemical and physiological effects, including improved cognitive function and memory, anti-inflammatory, and antioxidant properties. Although N-(2-ethyl-4-nitrophenyl)acetamide has some limitations in lab experiments, it has significant potential for future research, including the development of new drugs and diagnostic tools.

Synthesis Methods

The synthesis of N-(2-ethyl-4-nitrophenyl)acetamide involves the reaction of 2-ethyl-4-nitroaniline with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

properties

IUPAC Name

N-(2-ethyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-8-6-9(12(14)15)4-5-10(8)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOOAPOLRJYEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-4-nitrophenyl)acetamide

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